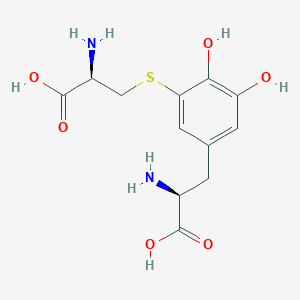

Cysteinyldopa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cysteinyldopa is a naturally occurring compound that is formed during the biosynthesis of melanin. It is a product of the reaction between cysteine and dopa, which are both precursors of melanin. Cysteinyldopa has been the subject of scientific research due to its potential applications in various fields, including medicine, cosmetics, and materials science. In

Applications De Recherche Scientifique

Photobiological Significance in Skin Cancers

Cysteinyldopas, as metabolic by-products of melanocytes, exhibit photochemical instability under ultraviolet radiation, leading to the production of free radicals and polymeric photoproducts. These reactive intermediates can cause DNA damage, as evidenced by the photobinding of cysteinyldopa to calf thymus DNA and the induction of single-strand breakage in plasmid DNA. This process has significant implications for the etiology of skin cancers, including malignant melanoma (Koch & Chedekel, 1986).

Melanoma Progression and Prognosis

5-S-Cysteinyldopa (5-S-CD) serves as a precursor of melanin and its serum and urinary levels reflect melanoma progression. The concentration changes of 5-S-CD are indicative of different clinical stages of melanoma and symptoms, providing a basis for monitoring treatment and disease progression (Bánfalvi et al., 2000). Elevated serum levels of 5-S-CD, especially in stage IV melanoma, are associated with poor prognosis and the likelihood of distant metastases (Wakamatsu et al., 2002).

Role in Tumor Cell Toxicity

5-S-Cysteinyldopa exhibits selective toxicity to tumor cells, with hydrogen peroxide acting as a mediator of its cytotoxicity. This mechanism contrasts with other catechols, suggesting a unique pathway of interaction with cellular radicals (Ito, Inoue, & Fujita, 1983).

Metabolism and Distribution in Mice

Research on the metabolism and distribution of tritium-labelled 5-S-cysteinyldopa in mice, both normal and melanoma-bearing, has provided insights into its excretion and tissue incorporation. This work contributes to understanding its pharmacokinetics and potential antitumor activity (Ito, Teradaira, & Fujita, 1980).

Influence of Metal Ions on Pheomelanin

Cysteinyldopas interact with metal ions, influencing the pheomelanogenesis process. The reactivity of these compounds with different metal ions and their counterions alters the distribution of pheomelanin products, revealing the regulatory role of metal ions in melanin synthesis (Tesema, Pham, & Franz, 2008).

Use in Dermatological Treatments

Studies on serum concentrations of cysteinyldopa during treatments like PUVA (psoralen plus UVA) for psoriasis have shown significant increases, suggesting its utility as a marker for melanocyte activity and treatment effectiveness (Hansson et al., 1981).

Propriétés

Numéro CAS |

19641-92-0 |

|---|---|

Nom du produit |

Cysteinyldopa |

Formule moléculaire |

C12H16N2O6S |

Poids moléculaire |

316.33 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1 |

Clé InChI |

SXISMOAILJWTID-BQBZGAKWSA-N |

SMILES isomérique |

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

SMILES canonique |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Synonymes |

5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |

Origine du produit |

United States |

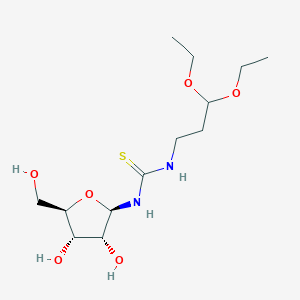

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

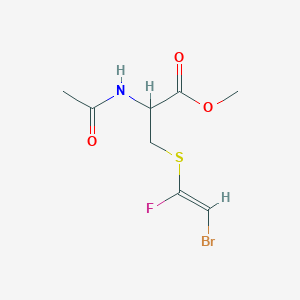

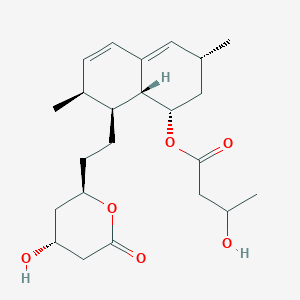

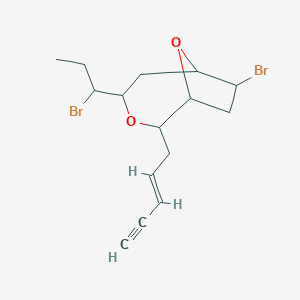

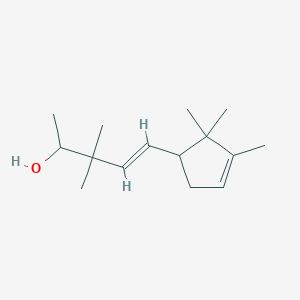

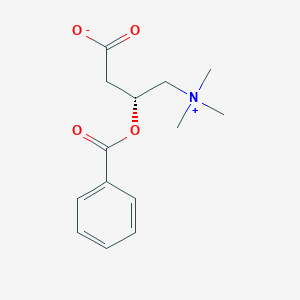

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)